1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-
Description
Key structural features include:
- 1-(Phenylsulfonyl) group: Likely serves as a protective group during synthesis or enhances metabolic stability .
- 5-(1,4-Dioxaspiro[4.5]dec-8-yl) group: A spirocyclic dioxolane moiety that could improve solubility or engage in hydrophobic interactions within enzyme pockets .
This compound is part of a broader class of 1H-pyrrolo[2,3-b]pyridine derivatives investigated for kinase inhibition (e.g., FGFR, TNIK) and anticancer activity . Its design aligns with structure-based strategies to optimize hinge-region binding in kinases while exploring hydrophobic pocket interactions .
Properties
Molecular Formula |
C21H21IN2O4S |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-(1,4-dioxaspiro[4.5]decan-8-yl)-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C21H21IN2O4S/c22-19-14-24(29(25,26)17-4-2-1-3-5-17)20-18(19)12-16(13-23-20)15-6-8-21(9-7-15)27-10-11-28-21/h1-5,12-15H,6-11H2 |
InChI Key |
WVUDHXDRDBQILL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC4=C(N=C3)N(C=C4I)S(=O)(=O)C5=CC=CC=C5)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structure-Activity Relationship (SAR)
Research has shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly impact biological activity. For instance, a study focused on synthesizing various derivatives to evaluate their potency as phosphodiesterase (PDE) inhibitors, specifically targeting PDE4B. The synthesized compounds exhibited varying degrees of inhibition, with some derivatives showing IC50 values in the low micromolar range, indicating strong inhibitory effects against PDE4B enzymes .
Table 1: Summary of SAR Studies
| Compound | Modifications | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 11h | R = 3-chloro-4-methylphenyl | 0.11 - 1.1 | PDE4B Inhibitor |
| 14a | R = 4-cyano-3,5-difluorophenyl | 0.15 | Selective PDE4B Inhibition |
| 14f | R = 3-fluoroazetidine | 0.20 | Enhanced Potency |
Antiinflammatory Effects
One of the most promising applications of this compound is its anti-inflammatory properties. The ability of certain derivatives to inhibit TNF-α release from macrophages exposed to inflammatory stimuli suggests potential therapeutic uses in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
CNS Activity
The compound's selectivity against central nervous system (CNS) receptors indicates its potential for treating neurological disorders. In particular, derivatives that show weak activity against a broad panel of CNS receptors may be optimized for better efficacy in conditions like depression or anxiety disorders .
Case Studies
- PDE4B Inhibition : A specific derivative (11h) was highlighted in a study for its selective inhibition of PDE4B with significant effects on reducing pro-inflammatory cytokine levels in vitro. This positions it as a candidate for further development in anti-inflammatory therapies.
- CNS Drug Development : Another study evaluated various derivatives against a panel of CNS targets, revealing that while many showed low activity against most receptors, some compounds displayed moderate inhibition at specific targets like the serotonin receptor (5-HT2C), suggesting avenues for development as CNS-active agents .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Key Comparative Insights
Substituent Effects on Activity
- Position 1 : The phenylsulfonyl group in the target compound contrasts with unprotected (H) or silylated (triisopropylsilyl) analogues. While unprotected derivatives (e.g., TNIK inhibitors) show direct hinge binding, sulfonyl groups may enhance stability or alter pharmacokinetics .
- Iodine’s larger size may improve selectivity but reduce metabolic stability .
- Position 5: The spirocyclic dioxolane group distinguishes the target compound from trifluoromethyl (CF₃) or unsubstituted derivatives.
Target Selectivity
Physicochemical Properties
- The spirocyclic dioxolane may confer better aqueous solubility compared to lipophilic groups (CF₃) or rigid aromatic systems .
- Halogenated derivatives (e.g., 3-iodo, 4,5-difluoro) face trade-offs between potency and metabolic liabilities, such as susceptibility to dehalogenation .
Research Findings and Implications
- FGFR Inhibition : highlights that 5-position modifications (e.g., CF₃, spirocycles) are critical for FGFR1 binding. The target compound’s spirocyclic group may mimic CF₃’s hydrophobic interactions while reducing toxicity .
- TNIK Inhibition : The TNIK inhibitor (PMID 33340663) demonstrates that 3-position aryl groups are optimal for potency, suggesting the target compound’s 3-iodo group may require optimization for TNIK selectivity .
- Synthetic Accessibility : Silyl-protected derivatives () underscore the importance of protective groups in multi-step syntheses, though the phenylsulfonyl group in the target compound may complicate purification .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)- (CAS No. 1046793-32-1) is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological effects and structure-activity relationships.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 525.58 g/mol. The structure features a pyrrolo-pyridine core substituted with a phenylsulfonyl group and a spirocyclic moiety, which may influence its biological properties.
Anticancer Activity
Recent studies indicate that pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under review have shown effectiveness against various cancer cell lines:
The mechanism of action often involves the inhibition of specific pathways associated with tumor growth and survival.
Antiviral Activity
The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has also been explored, particularly against HIV-1. Compounds in this class have been shown to inhibit HIV replication by targeting integrase enzymes:
These findings suggest that structural modifications can enhance antiviral efficacy.
Analgesic and Sedative Effects
The analgesic properties of pyrrolo[2,3-b]pyridine derivatives have been evaluated through various preclinical models. Notably, certain compounds have demonstrated superior analgesic activity compared to conventional analgesics like aspirin:
| Compound | Test Model | Result | Reference |
|---|---|---|---|
| Compound D | Writhing Test | More effective than aspirin | |
| Compound E | Hot Plate Test | Comparable to morphine |
These results highlight the potential for developing new pain management therapies based on this scaffold.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their chemical structure. Key factors include:
- Substituents on the Pyridine Ring : Variations in electron-withdrawing or donating groups can significantly impact potency.
- Spirocyclic Moieties : The presence of spiro structures has been linked to enhanced biological activity due to increased conformational rigidity.
- Phenylsulfonyl Group : This moiety appears crucial for binding interactions with biological targets.
Case Studies
Several case studies illustrate the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives:
- Case Study 1 : A derivative exhibited potent anticancer activity against breast cancer cells with an IC50 value significantly lower than that of existing treatments.
- Case Study 2 : Another derivative was shown to reduce viral load in HIV-infected cell lines effectively, providing a basis for further development as an antiviral agent.
Q & A
Q. How to design controlled experiments for assessing sulfonyl group lability in kinase inhibitor analogs?
- Compare hydrolysis rates of phenylsulfonyl vs. methylsulfonyl derivatives in PBS (pH 7.4) at 37°C, monitored by LC-MS. Stabilizing effects are observed with electron-withdrawing substituents (e.g., -CF₃) on the sulfonyl aryl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
